2-Nitro-N-isobutylbenzenesulfonamide

Description

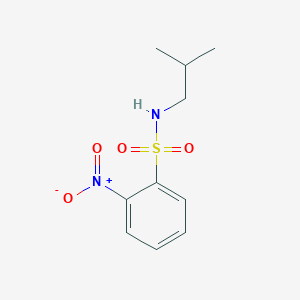

2-Nitro-N-isobutylbenzenesulfonamide is a sulfonamide derivative characterized by a nitro group (-NO₂) at the ortho position of the benzene ring and an isobutyl (2-methylpropyl) substituent on the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structure combines electron-withdrawing (nitro) and hydrophobic (isobutyl) groups, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No. |

89840-65-3 |

|---|---|

Molecular Formula |

C10H14N2O4S |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)7-11-17(15,16)10-6-4-3-5-9(10)12(13)14/h3-6,8,11H,7H2,1-2H3 |

InChI Key |

HFYHGGZLDAECSI-UHFFFAOYSA-N |

SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-Nitro-N-isobutylbenzenesulfonamide, we compare it with three related sulfonamides:

2-Nitrobenzenesulfonamide (Parent Compound)

- Molecular Formula : C₆H₆N₂O₄S

- Key Features: Lacks alkyl substituents on the sulfonamide nitrogen. Exhibits higher polarity due to the absence of hydrophobic groups. Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly soluble in nonpolar solvents .

- Reactivity : The nitro group at the ortho position enhances electrophilic substitution resistance compared to para-substituted analogs.

2-Nitro-N-(2-phenylethyl)benzenesulfonamide

- Molecular Formula : C₁₄H₁₄N₂O₄S

- Key Features :

- Substituent : A phenethyl group replaces the isobutyl group.

- Molecular Weight : 306.336 g/mol (vs. ~266.29 g/mol for the isobutyl analog).

- Solubility : Reduced solubility in water due to the bulky aromatic substituent.

- Applications : Used in peptide synthesis as a protecting group, leveraging its stability under acidic conditions .

N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide

- Molecular Formula : C₂₁H₂₈N₄O₅S (estimated)

- Key Features: Substituents: A chiral hydroxy-amino-phenylbutyl chain adds stereochemical complexity. Bioactivity: Demonstrated protease inhibition in preclinical studies due to hydrogen-bonding interactions from the hydroxy and amino groups . Solubility: Lower than this compound due to increased hydrophobicity from the phenylbutyl chain.

- Key Difference : The stereochemistry and additional functional groups enable selective targeting in enzyme inhibition, unlike the simpler isobutyl analog.

Preparation Methods

Sulfonylation Reaction Using p-Nitrobenzenesulfonyl Chloride

One well-documented method involves the reaction of an amine intermediate with p-nitrobenzenesulfonyl chloride in the presence of a base, typically triethylamine or sodium bicarbonate, in an organic solvent such as dichloromethane or methylene dichloride.

-

- The amine (e.g., carbamic acid tert-butyl ester derivatives or isobutylamine) is dissolved in methylene dichloride.

- Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

- p-Nitrobenzenesulfonyl chloride solution is slowly added at 40–45 °C over 2-3 hours.

- The reaction mixture is maintained at 40–45 °C for an additional 3 hours to ensure completion.

- Water is added to separate the organic layer.

- The solvent is distilled off, and the residue is treated with isopropyl alcohol for crystallization.

- The product is filtered, washed, and dried to yield this compound.

-

- Yield reported: approximately 70-93% depending on scale and conditions.

- Purity by HPLC: ≥ 99.2%.

- Isomer content: < 0.1%.

This method is scalable and reproducible, suitable for industrial production.

Multi-Step Synthesis Involving Protected Intermediates

Another approach involves the preparation of protected amine intermediates such as Boc-protected amino alcohols, which are then reacted with isobutylamine and subsequently sulfonylated.

-

- Preparation of Boc-protected amino alcohols via epoxide ring opening or azidation reactions.

- Reaction of these intermediates with isobutylamine under heating (65–75 °C).

- Addition of p-nitrobenzenesulfonyl chloride at low temperature (5–15 °C).

- Use of triethylamine to facilitate sulfonylation.

- Boc deprotection in isopropyl alcohol at 25–35 °C.

- Final purification by aqueous acid-base extraction and crystallization.

-

- Solvents: N,N-dimethylacetamide, isopropyl alcohol.

- Temperature control critical for selectivity and yield.

- Use of potassium carbonate solution for neutralization and precipitation.

Catalytic Hydrogenation and Reduction Steps (Related Sulfonamide Derivatives)

Some synthetic routes incorporate catalytic hydrogenation to reduce nitro groups or other intermediates prior to sulfonylation.

- Catalysts: Pd/C or Pd(OH)2.

- Hydrogen sources: Ammonium formate or formic acid.

- Solvents: THF, oxolane, methanol, ethanol.

- Reaction Conditions:

- Temperature: 15–25 °C.

- Reaction time: 15–20 hours.

- Purification: Filtration to remove catalyst, acidification with HCl, crystallization with water and NaOH adjustment.

This method yields sulfonamides with purity ≥ 99.4% and yields around 93%.

Comparative Data Table of Preparation Methods

| Method No. | Key Reagents & Conditions | Solvent(s) | Catalyst/Base | Temperature (°C) | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Amine + p-nitrobenzenesulfonyl chloride + Et3N | Methylene dichloride | Triethylamine | 40–45 | 70–93 | ≥ 99.2% | Scalable, industrially viable |

| 2 | Boc-protected amino alcohol + isobutylamine + p-NBSC | N,N-dimethylacetamide, isopropanol | Triethylamine, K2CO3 | 5–35 | High | High | Multi-step, stereoselective |

| 3 | Catalytic hydrogenation + sulfonylation | THF, oxolane, methanol | Pd/C or Pd(OH)2, ammonium formate | 15–25 | ~93 | ≥ 99.4% | High purity, uses catalytic reduction |

Research Findings and Notes

Catalyst and Solvent Selection: Pd/C catalysts combined with ammonium formate as a hydrogen source have proven effective for selective reductions prior to sulfonylation, improving yields and purity.

Temperature Control: Maintaining low to moderate temperatures during sulfonyl chloride addition is critical to avoid side reactions and ensure high selectivity.

Purification Techniques: Crystallization from isopropyl alcohol or aqueous media post-reaction is a common and effective method to achieve high purity sulfonamide products.

Reaction Monitoring: HPLC and NMR (400 MHz, DMSO-d6) are standard analytical techniques to confirm purity and structural integrity of the product.

Environmental and Safety Considerations: Use of organic solvents like methylene dichloride requires proper handling; alternatives like isopropyl acetate and ethanol are sometimes employed for greener processes.

Q & A

Basic: What are the established synthetic routes for 2-Nitro-N-isobutylbenzenesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:

The compound is typically synthesized via sulfonylation of 2-nitrobenzenesulfonyl chloride with isobutylamine. Key steps include:

- Sulfonation: React 2-nitrobenzenesulfonic acid (or its chloride derivative) with thionyl chloride to generate the sulfonyl chloride intermediate .

- Amination: Add isobutylamine under controlled pH (7–9) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

- Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Yield improvements (70–85%) are achieved by slow amine addition and using molecular sieves to scavenge HCl .

Basic: What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- Purity: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against certified standards (e.g., SPEX CertiPrep’s sulfonamide analogs) .

- Structural Confirmation:

Basic: How should this compound be purified, and what solvents are optimal for recrystallization?

Methodological Answer:

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to remove unreacted amines and nitro byproducts .

- Recrystallization: Dissolve the crude product in hot ethanol (60°C), then cool to −20°C for 12 hours. Ethanol yields >95% pure crystals due to moderate polarity and low solubility of sulfonamides at low temps .

Advanced: How can reaction mechanisms be probed when unexpected byproducts (e.g., N-alkylated derivatives) form during synthesis?

Methodological Answer:

- Mechanistic Analysis:

- LC-MS: Identify byproducts via exact mass (e.g., m/z 285 for N-alkylated species).

- Kinetic Studies: Vary reaction temperature (0–25°C) to assess activation energy; N-alkylation is favored at higher temps due to increased nucleophilicity of the amine .

- DFT Calculations: Model transition states to predict regioselectivity and steric effects from the isobutyl group .

Advanced: What crystallographic methods elucidate the conformational flexibility of this compound?

Methodological Answer:

- X-ray Diffraction: Grow single crystals via vapor diffusion (acetonitrile/water). Analyze to determine torsion angles between the sulfonamide and nitro groups.

- Hydrogen Bonding: Identify intermolecular H-bonds (e.g., N–H···O=S) that stabilize crystal packing, as seen in analogous N-(2,5-Dimethylphenyl)-2-nitrobenzenesulfonamide structures .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., anomalous 1^11H NMR shifts)?

Methodological Answer:

- Validation Steps:

- Reproducibility: Repeat synthesis and analysis under identical conditions.

- Solvent Effects: Test in multiple deuterated solvents (CDCl3, DMSO-d6) to rule out solvent-induced shifts .

- 2D NMR: Use HSQC and HMBC to assign ambiguous peaks and detect spin-spin coupling with nitro groups .

- Cross-Lab Collaboration: Compare data with published spectra of structurally similar sulfonamides (e.g., 4-nitrobenzenesulfonamide derivatives) .

Advanced: What strategies ensure compound stability during long-term storage for biological assays?

Methodological Answer:

- Storage Conditions:

- Temperature: Store at −20°C in amber vials to prevent photodegradation of the nitro group.

- Matrix: Use benzene/methylene chloride (1:1) as a stabilizing solvent, as demonstrated for nitroaromatic standards .

- Stability Monitoring: Conduct periodic HPLC analyses (every 6 months) to detect degradation products like 2-nitrobenzenesulfonic acid .

Advanced: How can computational models predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the nitro group’s electrostatic interactions with active-site zinc ions .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the enzyme-ligand complex. Compare with experimental IC50 values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.